molecular formula C8H12N2O B13950590 5-Amino-2-(dimethylamino)phenol

5-Amino-2-(dimethylamino)phenol

Katalognummer: B13950590
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: FIJPKKDKIRJQKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(dimethylamino)phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, characterized by the presence of both an amino group and a dimethylamino group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-2-(dimethylamino)phenol involves the reaction of dimethylamine with resorcinol. The process typically includes the following steps :

    Reaction Setup: Mix 48% dimethylamine aqueous solution with resorcinol in a 2L autoclave.

    Reaction Conditions: Heat the mixture to 200°C and maintain the temperature until the reaction is complete.

    Post-Reaction Processing: Cool the reaction mixture to 10°C, transfer it to a 5L four-hole bottle, and add industrial liquid alkali.

    Purification: Extract impurities using toluene and adjust the pH with dilute sulfuric acid. The final product is obtained through distillation.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(dimethylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-2-(dimethylamino)phenol is unique due to the specific positioning of the amino and dimethylamino groups on the benzene ring, which imparts distinct chemical properties and reactivity. This structural arrangement allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H12N2O

Molekulargewicht

152.19 g/mol

IUPAC-Name

5-amino-2-(dimethylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,9H2,1-2H3

InChI-Schlüssel

FIJPKKDKIRJQKQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=C(C=C1)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.